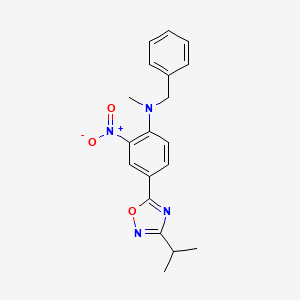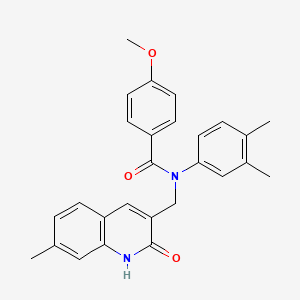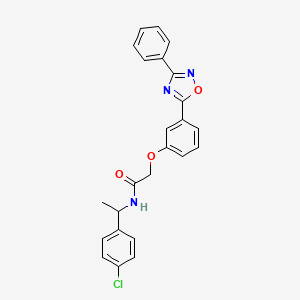
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential biochemical and physiological effects. This compound is synthesized through a specific method that involves the use of various reagents and solvents. It has been studied for its mechanism of action and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a role in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide include the inhibition of various enzymes and pathways in the body. It has been found to have anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines and has potential as a treatment for bacterial infections.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide in lab experiments include its potential as a treatment for bacterial infections and its anticancer properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide. These include further studies on its mechanism of action, potential applications in the treatment of bacterial infections and cancer, and the development of new compounds based on its structure. Additionally, further research is needed to fully understand its toxicity and potential side effects.
Synthesis Methods
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide involves the reaction of 2-chlorobenzohydrazide with 2-chloro-N-(4-methoxyphenyl)benzamide in the presence of sodium methoxide and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have potential as a treatment for bacterial infections.
properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-15-12-10-14(11-13-15)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDLLSMOKSNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)





![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)


